N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide is a synthetic indole-carboxamide derivative characterized by two distinct structural motifs:
- Indole core: The 1H-indole scaffold is substituted at position 1 with a propan-2-yl (isopropyl) group and at position 5 with a carboxamide moiety.
- Sulfone-containing side chain: The carboxamide nitrogen is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone (sulfur dioxide) functionality.
This compound’s design likely targets receptor modulation (e.g., nuclear receptors like PPARγ) due to structural similarities to known agonists such as SR2067 (1-(naphthalen-1-ylsulfonyl)-N-(1-phenylpropyl)-1H-indole-5-carboxamide) . The sulfone group enhances polarity and may influence binding kinetics, while the isopropyl substituent could improve metabolic stability compared to bulkier aryl groups.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-5-carboxamide |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)18-7-5-12-9-13(3-4-15(12)18)16(19)17-14-6-8-22(20,21)10-14/h3-5,7,9,11,14H,6,8,10H2,1-2H3,(H,17,19) |
InChI Key |
UWTRNEOGDNLQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives and thiophene compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The indole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the indole or thiophene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Table 1: Structural Comparison of Indole-Carboxamide Derivatives
Key Observations :
- The isopropyl group at position 1 offers a compact hydrophobic substituent compared to SR2067’s phenylpropyl, which may alter receptor selectivity.
- Unlike pyrazole-based analogs (e.g., 3,5-AB-CHMFUPPYCA), the indole core provides a planar aromatic system conducive to π-π stacking in receptor binding pockets .
Table 3: Pharmacological Profiles of Selected Compounds
Mechanistic Considerations :
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- Enhanced solubility compared to naphthyl-containing analogs due to the polar sulfone group.
- Metabolic stability : The isopropyl group may resist oxidative metabolism better than benzyl or phenylpropyl substituents.
- Limitations :
- Synthetic complexity: Introducing the tetrahydrothiophene-dioxide moiety may require multi-step purification.
- Unconfirmed receptor binding: Structural data (e.g., X-ray crystallography) is needed to validate PPARγ interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
